molecular formula C10H13NO3S B11876789 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine CAS No. 52180-32-2

2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine

Cat. No.: B11876789
CAS No.: 52180-32-2
M. Wt: 227.28 g/mol
InChI Key: YNZJHONQERDVRQ-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group, a methylbenzene (toluene) sulfonyl group, and an aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine typically involves the reaction of 2-methoxy-4-methylbenzene-1-sulfonyl chloride with an appropriate aziridine precursor. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to handle the reactive intermediates and control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under reducing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions with a base to facilitate the ring-opening.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substituted Amines, Ethers, and Thioethers: From nucleophilic substitution reactions.

    Aldehydes and Carboxylic Acids: From oxidation reactions.

    Sulfides and Thiols: From reduction reactions.

Scientific Research Applications

2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. The sulfonyl group enhances the electrophilicity of the aziridine ring, making it more reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to form complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.

    2-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine: Another sulfonyl aziridine derivative with a different ring structure.

Uniqueness

2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties

Properties

CAS No.

52180-32-2

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-methoxy-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C10H13NO3S/c1-8-3-5-9(6-4-8)15(12,13)11-7-10(11)14-2/h3-6,10H,7H2,1-2H3

InChI Key

YNZJHONQERDVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2OC

Origin of Product

United States

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